molecular formula C8H10F2N2O2 B2991509 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 957513-84-7

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2991509
CAS No.: 957513-84-7
M. Wt: 204.177
InChI Key: OFPDXUOHYXDFMV-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a synthetic compound characterized by its difluoromethyl and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Pyrazole Ring: : The synthesis typically begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazines with α,β-unsaturated carbonyl compounds in the presence of a base.

  • Introduction of Difluoromethyl Group: : The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents.

  • Esterification: : The propanoic acid moiety can be esterified from the respective alcohol using standard esterification techniques, often involving acidic catalysts.

Industrial Production Methods

For industrial-scale production, high-yield, cost-effective methods are crucial:

  • Batch Reactors: : Batch reactors can efficiently synthesize the compound under controlled conditions, optimizing temperature and pressure for high yields.

  • Continuous Flow Reactors: : These reactors provide constant production and are scalable, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically converting the difluoromethyl group to carboxylic acid derivatives.

  • Reduction: : Hydrogenation reactions can reduce the pyrazole ring, affecting its aromatic stability.

  • Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially on the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Often involves reagents like KMnO₄ or CrO₃ under acidic conditions.

  • Reduction: : Uses hydrogen gas in the presence of catalysts such as Pd/C.

  • Substitution: : Can involve halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

  • Oxidation: : Converts to difluoromethyl carboxylic acids.

  • Reduction: : Forms reduced pyrazole derivatives.

  • Substitution: : Yields various substituted pyrazole compounds.

Scientific Research Applications

Chemistry

  • Ligand Synthesis: : Used as a precursor in the synthesis of complex ligands for metal coordination studies.

  • Material Science: : Explored for creating new materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Acts as a potential enzyme inhibitor, useful in studying metabolic pathways.

  • Biomolecular Probes: : Serves as a probe in biochemical assays to study protein-ligand interactions.

Medicine

  • Drug Design: : Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anti-cancer agents.

Industry

  • Agriculture: : Potential use in agrochemical formulations as an active ingredient for pest control.

  • Polymer Synthesis: : Explored for the development of specialty polymers with unique properties.

Comparison with Similar Compounds

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid stands out due to its unique combination of functional groups:

  • Similar Compounds

    • 2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

    • 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

    • 2-[3-(methyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Uniqueness

The presence of both difluoromethyl and pyrazole groups provides distinct chemical and physical properties, making it particularly valuable in diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4-3-6(7(9)10)11-12(4)5(2)8(13)14/h3,5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPDXUOHYXDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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